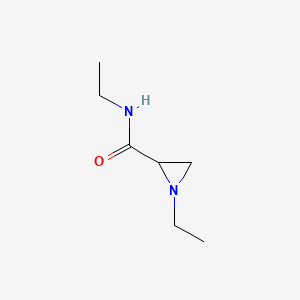
Methyl 3-(aminomethyl)-5-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Methyl 2-amino-5-fluorobenzoate, a closely related compound, has been optimized through a series of reactions starting from 3-fluorobenzoic acid. The process includes nitrification, esterification, and hydronation, leading to a high yield of 81% and confirmed through methods such as melting point, IR, NMR, and GC-MS analysis (Yin Jian-zhong, 2010).
Molecular Structure Analysis
Molecular structure analyses of compounds related to Methyl 3-(aminomethyl)-5-fluorobenzoate show complex hydrogen-bonding patterns. For example, studies on similar molecules reveal structures linked by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, indicating polarized molecular-electronic structures and intermolecular interactions (J. Portilla et al., 2007).
Chemical Reactions and Properties
Fluorinated heterocyclic compounds, including those with structural similarities to Methyl 3-(aminomethyl)-5-fluorobenzoate, can be synthesized through photochemical methods. These processes involve irradiation in methanol presence and nitrogen nucleophiles, showcasing the compound's reactivity and potential for creating diverse fluorinated structures (S. Buscemi et al., 2001).
Physical Properties Analysis
Although specific studies on Methyl 3-(aminomethyl)-5-fluorobenzoate's physical properties are not directly mentioned, related research highlights the importance of crystalline structure in determining a compound's physical characteristics. Investigations into similar molecules emphasize the role of hydrogen bonding and molecular geometry in influencing melting points, solubility, and stability (J. Portilla et al., 2007).
Chemical Properties Analysis
The chemical properties of Methyl 3-(aminomethyl)-5-fluorobenzoate-like compounds often involve their reactivity towards various organic synthesis reactions. For example, catalyst- and solvent-free synthesis methods have been developed for related compounds, highlighting efficient routes to desired products while considering environmental and cost factors (R. Moreno-Fuquen et al., 2019).
Wissenschaftliche Forschungsanwendungen
Neuroprotective Strategies and Molecular Basis of Cerebrovascular Stroke
- Summary : This review discusses the molecular biology of stroke and strategies aiming to mitigate the complex signaling cascade that follows. It reviews historical and recent trials involving various neuroprotective agents, including NMDA and AMPA receptor antagonists, highlighting the need for further development in neuroprotective therapies for stroke.
- Source : (Karsy et al., 2017)
Ionotropic Glutamate Receptors in Epilepsy
- Summary : This review focuses on the roles of AMPA and NMDA receptors in epilepsy. It discusses how glutamate-mediated neuronal hyperexcitation is a causative factor in seizures and the potential role of AMPA and NMDA receptor antagonists in anti-seizure drug development. The review integrates several studies to elucidate the specific roles of these receptors in epilepsy.
- Source : (Hanada, 2020)
Pharmacogenetics and Antifolate, Fluoropyrimidine-based Therapy
- Summary : This review critically analyzes the importance of MTHFR polymorphisms in modulating the clinical outcome of antifolate and fluoropyrimidine therapies. It discusses the potential predictive role of genetic variants on the toxicity and efficacy of these agents, highlighting the complexity of pharmacogenetics in therapy personalization.
- Source : (De Mattia & Toffoli, 2009)
Safety And Hazards
The safety and hazards associated with Methyl 3-(aminomethyl)-5-fluorobenzoate are not explicitly mentioned in the search results. However, users are generally advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling similar compounds1011.
Zukünftige Richtungen
The future directions for the use of Methyl 3-(aminomethyl)-5-fluorobenzoate are not explicitly mentioned in the search results. However, a similar compound, Methyl 3-(aminomethyl)benzoate Hydrochloride, is widely used in scientific research, including drug synthesis and organic chemistry investigations12.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more detailed and personalized advice.
Eigenschaften
IUPAC Name |
methyl 3-(aminomethyl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMNZHAQERJTAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(aminomethyl)-5-fluorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)